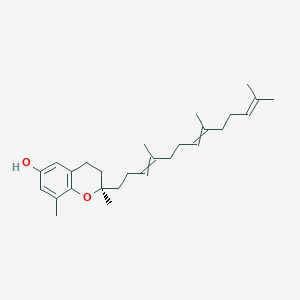
(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol is a member of the tocotrienol family, which is part of the vitamin E group. Tocotrienols are known for their antioxidant properties and are found in various natural sources such as palm oil, rice bran oil, and certain nuts and grains . This compound is characterized by its chromanol ring structure and an isoprenoid side chain, which contributes to its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol typically involves the condensation of a chromanol derivative with an isoprenoid chain precursor. The reaction conditions often include the use of strong acids or bases to facilitate the condensation reaction, followed by purification steps such as chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound is usually carried out through extraction from natural sources, such as palm oil. The extraction process involves saponification, followed by chromatographic separation to isolate the tocotrienols. Advanced techniques like supercritical fluid extraction and high-performance liquid chromatography (HPLC) are also employed to enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol undergoes various chemical reactions, including:
Oxidation: The chromanol ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group on the chromanol ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and various substituted chromanols from substitution reactions .
Aplicaciones Científicas De Investigación
(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study antioxidant mechanisms and reaction kinetics.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Explored for its potential in preventing and treating diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage. The molecular targets include lipid membranes, proteins, and DNA. The pathways involved in its action include the activation of antioxidant response elements and the inhibition of pro-oxidant enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Alpha-tocopherol: Another member of the vitamin E family, but with a saturated phytyl side chain.
Gamma-tocotrienol: Similar structure but differs in the position of methyl groups on the chromanol ring.
Delta-tocotrienol: Similar structure but with fewer methyl groups on the chromanol ring.
Uniqueness
(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol is unique due to its specific isoprenoid side chain and the position of methyl groups on the chromanol ring, which contribute to its distinct antioxidant properties and biological activities .
Propiedades
Fórmula molecular |
C27H40O2 |
|---|---|
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C27H40O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h10,12,14,18-19,28H,7-9,11,13,15-17H2,1-6H3/t27-/m1/s1 |
Clave InChI |
ODADKLYLWWCHNB-HHHXNRCGSA-N |
SMILES isomérico |
CC1=CC(=CC2=C1O[C@](CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
SMILES canónico |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


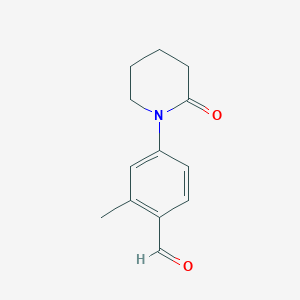

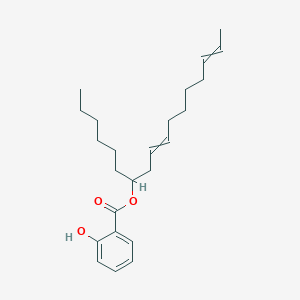
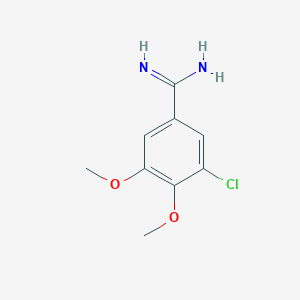


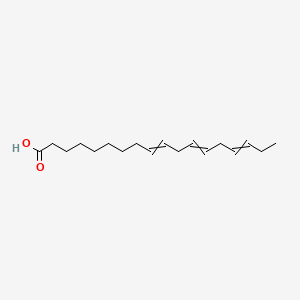
![4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B12441741.png)
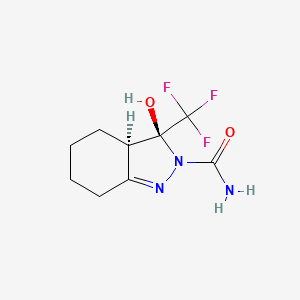

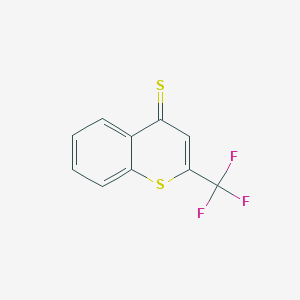

![(Z)-2-Methyl-2-butenoic acid (Z)-2-[[3-(7-methoxy-1,3-benzodioxole-5-yl)-2-propenyloxy]carbonyl]-2-butenyl ester](/img/structure/B12441771.png)

